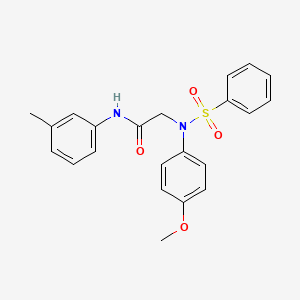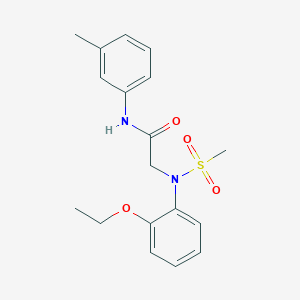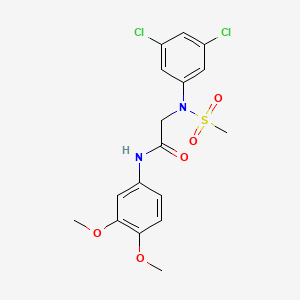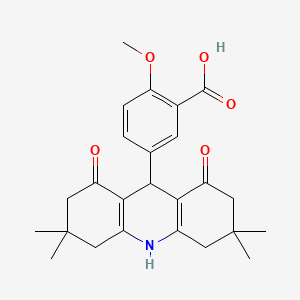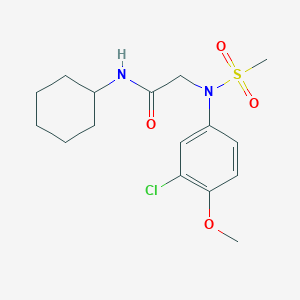
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, also known as CMG or ML277, is a small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 is a sodium ion channel that plays a crucial role in the transmission of pain signals in the nervous system. CMG has been shown to selectively inhibit Nav1.7, making it a potential candidate for the development of new pain medications.
Mecanismo De Acción
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide selectively inhibits the Nav1.7 sodium ion channel, which is primarily expressed in sensory neurons. By blocking this channel, this compound reduces the transmission of pain signals in the nervous system, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that play a role in inflammation and pain. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for Nav1.7, which allows for more specific targeting of pain signaling pathways. Additionally, this compound has a low risk of addiction and abuse potential, making it a safer alternative to other pain medications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide. One area of focus could be the development of new pain medications based on the structure of this compound. Additionally, further research could be done to better understand the mechanisms of action of this compound and its effects on other pain signaling pathways. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been the subject of extensive scientific research due to its potential as a new pain medication. In preclinical studies, this compound has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. Additionally, this compound has been shown to have a low risk of addiction and abuse potential compared to other pain medications, making it an attractive candidate for further development.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-23-15-9-8-13(10-14(15)17)19(24(2,21)22)11-16(20)18-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLPHMDBJRXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



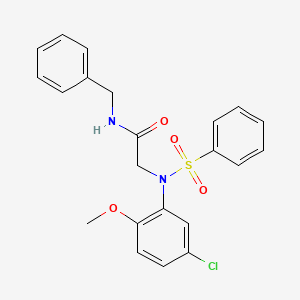
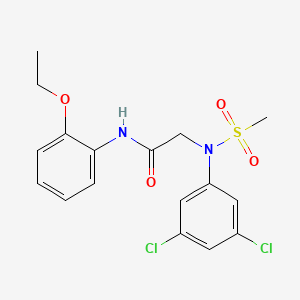
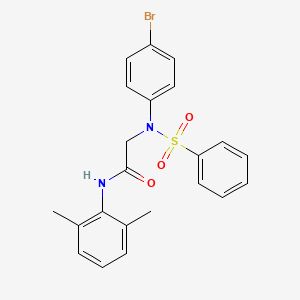

![N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3451630.png)



![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3451652.png)
